3-Cyclohexen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZZOPIABWYXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339513, DTXSID90870779 | |

| Record name | 3-Cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-66-2 | |

| Record name | 3-Cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Cyclohexen-1-ol chemical structure and properties

An In-depth Technical Guide to 3-Cyclohexen-1-ol

Introduction

This compound is a versatile unsaturated cyclic alcohol that serves as a crucial building block and intermediate in various fields of chemical synthesis.[] Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond within a cyclohexene ring, allows for a wide range of chemical transformations.[] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a six-membered carbon ring containing one double bond and a hydroxyl group. The positioning of these functional groups makes it a reactive and valuable intermediate in organic synthesis.[]

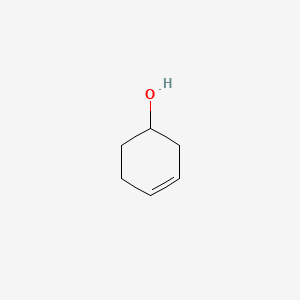

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | cyclohex-3-en-1-ol[] |

| Synonyms | Cyclohex-3-enol, 3-Cyclohexenol, 4-Hydroxycyclohexene[2][3] |

| Molecular Formula | C₆H₁₀O[2][4] |

| Molecular Weight | 98.14 g/mol [2][4] |

| CAS Registry Number | 822-66-2[2][4] |

| InChI Key | ABZZOPIABWYXSN-UHFFFAOYSA-N[][2] |

| SMILES | C1CC(CC=C1)O[] |

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a mild odor.[] It exhibits moderate solubility in water and is miscible with many common organic solvents.[]

Table 2: Physicochemical Properties

| Property | Value | Unit |

|---|---|---|

| Appearance | Colorless to pale yellow liquid[] | - |

| Boiling Point | 164.5[] | °C at 760 mmHg |

| Density | 1.014[] | g/cm³ |

| Flash Point | 53.40 (est.) | °C |

| logP (o/w) | 1.087 (est.)[3] | - |

| Vapor Pressure | 0.662 (est.) | mmHg @ 25 °C |

| Water Solubility | 23,370 (est.) | mg/L @ 25 °C |

Table 3: Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR | Signals for vinylic protons (~5.6-6.0 ppm), the proton on the carbon bearing the hydroxyl group, allylic protons (~1.8-2.2 ppm), and other ring protons (~1.2-1.6 ppm) are expected.[5] |

| IR Spectroscopy | Shows characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹) and C=C stretching (~1650 cm⁻¹).[] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 98, corresponding to the molecular weight.[4] |

Synthesis and Reactivity

Due to the presence of both an alcohol and an alkene functional group, this compound is a versatile intermediate in organic synthesis.[]

Reactivity Overview:

-

Oxidation: Can be oxidized to produce 3-cyclohexen-1-one, a precursor for vitamins and steroids.[][6]

-

Reduction/Hydrogenation: The double bond can be hydrogenated to form cyclohexanol.[]

-

Substitution: The hydroxyl group can be substituted.[]

-

Addition Reactions: The double bond can undergo various addition reactions.[]

-

Esterification: The allylic alcohol structure allows for easy esterification to synthesize various derivatives.[]

-

Diels-Alder Reactions: It is frequently utilized in Diels-Alder reactions.[]

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Diels-Alder Reaction and Reduction (Illustrative)

This protocol describes a common synthetic route to this compound, starting with a Diels-Alder reaction between 1,3-butadiene and acrolein to form 3-cyclohexene-1-carboxaldehyde, followed by reduction.

-

Diels-Alder Reaction:

-

In a pressure vessel, combine equimolar amounts of 1,3-butadiene and acrolein. A Lewis acid catalyst (e.g., ZnCl₂) may be added to improve reaction rate and selectivity.

-

Seal the vessel and heat at a specified temperature (e.g., 100-150 °C) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the vessel to room temperature and carefully vent any excess pressure.

-

The crude product, 3-cyclohexene-1-carboxaldehyde, is obtained.

-

-

Reduction of the Aldehyde:

-

Dissolve the crude 3-cyclohexene-1-carboxaldehyde in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while stirring.

-

Allow the reaction to stir for a specified time (e.g., 1-2 hours) at room temperature.

-

Monitor the disappearance of the aldehyde by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation or column chromatography to yield pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Applications in Research and Industry

The dual reactivity of this compound makes it a valuable compound across several industries.[]

References

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 822-66-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Cyclohexen-1-ol (CAS: 822-66-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexen-1-ol (CAS number 822-66-2) is a cyclic alcohol that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, fragrances, and flavor compounds.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and key reactions of this compound. Additionally, it explores its potential biological activities and provides detailed experimental protocols for its synthesis and relevant transformations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild odor.[1] It is moderately soluble in water and miscible with many organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 822-66-2 | [3] |

| Molecular Formula | C₆H₁₀O | [3][4] |

| Molecular Weight | 98.14 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 164.5 °C at 760 mmHg | [1] |

| Density | 1.014 g/cm³ | [1] |

| IUPAC Name | cyclohex-3-en-1-ol | [1] |

| Synonyms | Cyclohex-3-enol, 3-Cyclohexenol | [1] |

| InChI Key | ABZZOPIABWYXSN-UHFFFAOYSA-N | [2] |

| SMILES | C1CC(CC=C1)O |

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. Due to the presence of a stereocenter at C1, the protons on the cyclohexene ring are diastereotopic and exhibit complex splitting patterns.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.6 - 5.8 | m | 2H | -CH=CH- (vinylic protons) |

| ~3.8 - 4.0 | m | 1H | -CH-OH (proton on carbon bearing the hydroxyl group) |

| ~2.0 - 2.4 | m | 4H | Allylic protons |

| ~1.6 - 2.0 | m | 3H | Remaining ring protons and hydroxyl proton |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~125 - 130 | -CH=CH- (vinylic carbons) |

| ~65 - 70 | -CH-OH (carbon bearing the hydroxyl group) |

| ~25 - 35 | Allylic and other ring carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3020 - 3050 | Medium | =C-H stretch (vinylic C-H) |

| ~2800 - 3000 | Strong | C-H stretch (aliphatic C-H) |

| ~1640 - 1660 | Medium | C=C stretch (alkene) |

| ~1050 - 1150 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides a mass spectrum for this compound which can be used for identification.[5]

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 98 | [M]⁺ (Molecular ion) |

| 80 | [M - H₂O]⁺ (Loss of water) |

| 69 | [M - CHO]⁺ or retro-Diels-Alder fragmentation products |

| 57 | [C₄H₉]⁺ or other alkyl fragments |

Synthesis of this compound

This compound is commonly synthesized via the reduction of 3-cyclohexen-1-one.

Experimental Protocol: Reduction of 3-Cyclohexen-1-one

This protocol is adapted from the reduction of a similar compound, 3-methyl-2-cyclohexen-1-one.[6]

Materials:

-

3-Cyclohexen-1-one

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or methanol

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottomed flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3-cyclohexen-1-one in anhydrous diethyl ether (if using LiAlH₄) or methanol (if using NaBH₄).

-

Cool the solution in an ice bath.

-

Slowly add a solution or suspension of the reducing agent (e.g., LiAlH₄ in diethyl ether or NaBH₄ in methanol) to the cooled solution of 3-cyclohexen-1-one with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 15-30 minutes.

-

Carefully quench the reaction by the slow, dropwise addition of water (for NaBH₄) or moist ether followed by water (for LiAlH₄) until gas evolution ceases.

-

Filter the resulting slurry to remove inorganic salts.

-

Wash the filtrate with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by distillation under reduced pressure.

Key Reactions of this compound

The dual functionality of this compound allows for a range of chemical transformations at both the hydroxyl group and the double bond.

Oxidation to 3-Cyclohexen-1-one

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-cyclohexen-1-one, a valuable precursor in the synthesis of various compounds.[1]

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

-

Anhydrous diethyl ether

-

Round-bottomed flask, magnetic stirrer

Procedure:

-

To a stirred suspension of PCC and Celite® in anhydrous DCM, add a solution of this compound in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 3-cyclohexen-1-one.

-

Purify the product by column chromatography or distillation.

Diels-Alder Reaction

The cyclohexene ring can be formed via a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[1]

Caption: Diels-Alder reaction followed by reduction.

Biological Activity and Applications in Drug Development

This compound and its derivatives have garnered interest for their potential biological activities. The cyclohexene moiety is a structural motif found in various natural products with anti-inflammatory properties.[7]

Potential Anti-inflammatory Activity

The anti-inflammatory effects of many compounds are mediated through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the biosynthesis of prostaglandins and leukotrienes, respectively. While specific studies on this compound are limited, related cyclohexene derivatives have shown potential as anti-inflammatory agents.

Caption: Potential inhibition of the arachidonic acid cascade.

Synthetic Intermediate in Drug Development

This compound is a valuable starting material for the synthesis of more complex molecules, including analogues of prostaglandins and various terpene derivatives.[1] Its ability to undergo selective functionalization at either the hydroxyl group or the double bond makes it a versatile scaffold in medicinal chemistry.[1]

Experimental Protocols for Biological Assays

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay provides a general method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

This compound (test compound)

-

Diclofenac sodium (standard drug)

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a 0.2% solution of bovine serum albumin in PBS.

-

Prepare various concentrations of the test compound (this compound) and the standard drug (diclofenac sodium) in PBS.

-

To 2.8 mL of the BSA solution, add 0.2 mL of the test compound or standard drug solution at different concentrations. A control group should be prepared with 0.2 mL of PBS instead of the test/standard solution.

-

Incubate the mixtures at 37 °C for 20 minutes.

-

Induce denaturation by heating the mixtures at 57 °C for 3 minutes.

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Safety and Handling

This compound is a flammable liquid and vapor.[8] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[10] In case of a spill, absorb with an inert material and dispose of it according to local regulations.[11]

Conclusion

This compound is a fundamentally important cyclic alcohol with significant applications in organic synthesis. Its versatile reactivity makes it a key intermediate for producing a wide array of valuable compounds, from fragrances to complex pharmaceutical molecules. Further research into its specific biological activities, particularly its potential as an anti-inflammatory agent, could unveil new therapeutic applications. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this valuable chemical entity.

References

- 1. unwisdom.org [unwisdom.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Diels-Alder Reaction [cs.gordon.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. This compound [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. scribd.com [scribd.com]

- 11. This compound, 1-methyl-4-(1-methylethyl)- [webbook.nist.gov]

Spectroscopic Profile of 3-Cyclohexen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclohexen-1-ol, a versatile cyclic alcohol of interest in organic synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a core reference for the characterization and utilization of this compound in research and development.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [1][2] |

| CAS Number | 822-66-2[1][2] |

| IUPAC Name | Cyclohex-3-en-1-ol[1][2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is derived from experimental sources, the NMR and IR spectral data are predicted based on established principles and data from analogous compounds due to the limited availability of published experimental spectra for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the hydroxyl group and the carbon-carbon double bond.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.7 | Multiplet | 2H | Olefinic Protons (CH =CH ) |

| ~ 4.0 | Multiplet | 1H | Carbinol Proton (CH -OH) |

| ~ 2.5 - 1.5 | Multiplet | 6H | Allylic and Aliphatic Protons |

| Variable | Singlet (broad) | 1H | Hydroxyl Proton (-OH ) |

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments. Due to the symmetry of the molecule, four distinct signals are predicted.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 127 | C3, C4 (Olefinic) |

| ~ 67 | C1 (Carbinol) |

| ~ 30 | C2, C5 (Allylic) |

| ~ 25 | C6 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is characterized by the absorption bands of its alcohol and alkene functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium | =C-H Stretch (Alkene) |

| 3000 - 2850 | Strong | C-H Stretch (Alkane) |

| 1660 - 1640 | Medium | C=C Stretch (Alkene) |

| 1100 - 1000 | Strong | C-O Stretch (Alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[1][2] The fragmentation pattern provides valuable information for structural elucidation.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | ~ 20 | [M]⁺ (Molecular Ion) |

| 80 | ~ 70 | [M - H₂O]⁺ |

| 67 | ~ 100 | [C₅H₇]⁺ |

| 54 | ~ 65 | [C₄H₆]⁺ |

| 39 | ~ 55 | [C₃H₃]⁺ |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the free induction decay (FID). Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The acquired FIDs are subjected to Fourier transformation to generate the frequency-domain spectra. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: The sample is dissolved in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) at a concentration of 1-5%. The solution is then placed in a liquid sample cell.

-

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interferogram, which is then mathematically converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Cyclohexen-1-ol, a cyclic alcohol of interest in various chemical and pharmaceutical research domains. This document collates available data on its boiling point and density, outlines general experimental methodologies for their determination, and presents this information in a clear, structured format for ease of reference and comparison.

Core Physical Properties

This compound, with the chemical formula C₆H₁₀O, is a colorless liquid. Its physical characteristics are crucial for its handling, application in synthetic protocols, and for computational modeling. The primary physical properties of interest are its boiling point, the temperature at which it transitions from a liquid to a gaseous state at a given pressure, and its density, which is its mass per unit volume.

Data Presentation

The following table summarizes the available quantitative data for the boiling point of this compound. It is important to note that while several sources provide boiling point information, there is a lack of experimentally determined density values in readily accessible literature.

| Physical Property | Value | Conditions | Data Type | Source |

| Boiling Point | 164 °C | 760 mmHg | Experimental | Commercial Supplier Data |

| Boiling Point | 164.50 °C | 760.00 mm Hg | Estimated | Chemical Database |

| Boiling Point | 447.57 K (174.42 °C) | Not Specified | Calculated | Chemical Database[1] |

| Density | Data Not Available | - | - | - |

Note: The density of a structurally related but different compound, this compound, 4-methyl-1-(1-methylethyl)-, has been reported as 0.933 g/mL at 204 °C.

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, this section outlines the standard methodologies employed for measuring the boiling point and density of liquid organic compounds. These protocols provide a foundational understanding of how such data is generated.

Boiling Point Determination

The boiling point of a liquid is a fundamental physical constant that is highly sensitive to pressure. Standard boiling points are reported at atmospheric pressure (760 mmHg or 101.3 kPa). Two common methods for its determination in a laboratory setting are the Thiele Tube method and Simple Distillation.

1. Thiele Tube Method:

This micro-scale method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), a small test tube, and a heat source.

-

Procedure:

-

A small amount of the this compound sample is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary tube.

-

2. Simple Distillation:

This macro-scale method is used for larger quantities of the substance and also serves as a purification technique.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., heating mantle).

-

Procedure:

-

The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated, and the liquid is brought to a boil.

-

The vapor travels into the condenser, where it is cooled and condenses back into a liquid.

-

The condensate (distillate) is collected in the receiving flask.

-

The boiling point is the temperature range over which the liquid distills at a steady rate.

-

Density Determination

The density of a liquid can be determined using several methods, with the choice often depending on the required accuracy and the sample volume available.

1. Pycnometer Method:

This is a highly accurate method for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water of a known temperature and weighed again.

-

The pycnometer is emptied, dried, and then filled with the this compound sample at the same temperature and weighed.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at that temperature

-

2. Hydrometer Method:

This method is less accurate but provides a quick and direct reading of density.

-

Apparatus: A hydrometer and a graduated cylinder.

-

Procedure:

-

The this compound sample is poured into a graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and validation of the physical properties of a chemical compound like this compound.

Caption: Workflow for determining physical properties.

References

An In-depth Technical Guide to the Stereoisomers of 3-Cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-cyclohexen-1-ol, focusing on their synthesis, separation, and distinct properties. The chiral nature of this cyclic alcohol gives rise to (R)- and (S)-enantiomers, which can exhibit different biological activities, making their individual study crucial for applications in drug discovery and development.

Physicochemical Properties of this compound Stereoisomers

This compound is a cyclic alcohol with the chemical formula C₆H₁₀O.[1][2][3][4][5] The presence of a chiral center at the carbon atom bearing the hydroxyl group results in two enantiomeric forms: (1R)-cyclohex-3-en-1-ol and (1S)-cyclohex-3-en-1-ol. While many physical properties of enantiomers are identical, they differ in their interaction with plane-polarized light.

| Property | Racemic this compound | (R)-3-Cyclohexen-1-ol | (S)-3-Cyclohexen-1-ol |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol | 98.14 g/mol | 98.14 g/mol |

| CAS Number | 822-66-2 | 95723-14-1 | Not available |

| Boiling Point | 164.5 °C at 760 mmHg | Not available | Not available |

| Density | 1.014 g/cm³ | Not available | Not available |

| Optical Rotation [α]ᴅ | 0° | Value not found | Value not found |

Synthesis and Chiral Resolution of Stereoisomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis to directly obtain a specific enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis via Diels-Alder Reaction

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be rendered enantioselective by using chiral catalysts.[6] This approach allows for the direct synthesis of a specific enantiomer of a 3-cyclohexene derivative, which can then be converted to the desired this compound.

Experimental Protocol: Conceptual Asymmetric Diels-Alder Reaction

A generalized protocol for an asymmetric Diels-Alder reaction to produce a precursor to chiral this compound is as follows:

-

Catalyst Preparation: A chiral Lewis acid catalyst is prepared in situ by reacting a metal salt (e.g., copper(II) triflate) with a chiral ligand (e.g., a bis(oxazoline) ligand) in a dry, inert solvent such as dichloromethane under an inert atmosphere.

-

Reaction Setup: The dienophile (e.g., acrolein) is added to the catalyst solution and stirred at a specific temperature (e.g., -78 °C).

-

Diene Addition: A suitable diene (e.g., 1,3-butadiene) is then slowly added to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

-

Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

Purification and Transformation: The resulting chiral cyclohexene aldehyde is purified by column chromatography. Subsequent reduction of the aldehyde functionality (e.g., using sodium borohydride) yields the enantiomerically enriched this compound.

Chiral Resolution via Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes an enzyme, typically a lipase, that selectively catalyzes a reaction with one enantiomer at a much faster rate than the other.[7][8][9][10]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Cyclohexen-1-ol

The following is a detailed protocol for the kinetic resolution of racemic this compound via acylation:

-

Reaction Setup: In a flask, dissolve racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., toluene or hexane).

-

Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).

-

Enzyme Addition: Add a lipase (e.g., Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), typically 10-50% by weight of the substrate).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

-

Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of both the unreacted alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme.

-

Separation and Purification: Separate the unreacted alcohol from the ester by column chromatography on silica gel.

-

Hydrolysis of the Ester: The separated ester can then be hydrolyzed (e.g., using sodium hydroxide in methanol) to obtain the other enantiomer of this compound.

Spectroscopic Properties

The stereoisomers of this compound can be characterized using various spectroscopic techniques. While the IR and NMR spectra of the individual enantiomers are identical, they are crucial for confirming the chemical structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show characteristic signals for the olefinic protons, the proton on the carbon bearing the hydroxyl group, and the aliphatic ring protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band characteristic of the O-H stretching of the alcohol group (around 3300-3600 cm⁻¹) and a peak for the C=C stretching of the alkene (around 1650 cm⁻¹).

Biological Activities and Potential Applications

While specific biological activities for the individual enantiomers of this compound are not extensively documented in the searched literature, derivatives of the 3-cyclohexene ring system have shown notable biological effects, suggesting potential for the parent stereoisomers.

Derivatives of this compound have been investigated for various biological activities, including:

-

Antifungal Activity: Certain ethers derived from a substituted 3-cyclohexen-1-yl butene ketoxime structure have demonstrated significant antifungal activity against important phytopathogenic fungi such as Sclerotium rolfsii, Rhizoctonia bataticola, Macrophomina phaseolina, and Sclerotinia sclerotiorum.[11][12]

-

Antibacterial Activity: An oxygenated cyclohexanone derivative has shown antimicrobial activity against various plant pathogenic bacteria and fungi.[13]

-

Pharmaceutical Intermediates: this compound and its derivatives are valuable starting materials in the synthesis of bioactive molecules, including prostaglandin analogues and other compounds with potential analgesic, anti-inflammatory, and antimicrobial properties.[]

The stereochemistry of a molecule can be critical to its biological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[15] Therefore, the ability to synthesize and test the individual enantiomers of this compound is of significant interest in drug discovery and development.

Given the antifungal and antibacterial properties of related compounds, a hypothetical signaling pathway for the antimicrobial action of a this compound enantiomer could involve the disruption of the fungal or bacterial cell membrane.

Conclusion

The stereoisomers of this compound represent important chiral building blocks with potential applications in the pharmaceutical and agrochemical industries. While methods for their asymmetric synthesis and chiral resolution are established in principle, further research is needed to determine the specific properties and biological activities of the individual (R)- and (S)-enantiomers. The development of efficient and scalable methods for producing these enantiomerically pure compounds will be crucial for unlocking their full potential in various scientific and commercial applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C6H10O | CID 556685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 822-66-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. jocpr.com [jocpr.com]

- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antifungal activity of 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

3-Cyclohexen-1-ol synthesis from cyclohexene oxide

An In-depth Technical Guide on the Synthesis of 3-Cyclohexen-1-ol from Cyclohexene Oxide

Introduction

This compound is a valuable cyclic alcohol intermediate in organic synthesis. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, allows for diverse functional group transformations. While several synthetic routes exist for this compound, its generation from cyclohexene oxide represents a key transformation involving an epoxide rearrangement. This guide provides a detailed examination of the synthesis of cyclohexenols from cyclohexene oxide, focusing on the reaction mechanisms, experimental protocols, and the critical issue of regioselectivity between the 2- and 3-isomers.

The conversion of cyclohexene oxide to an allylic alcohol is typically achieved through a base-catalyzed isomerization. This process involves the abstraction of a proton from a carbon atom adjacent to the epoxide ring, initiating a rearrangement that opens the strained three-membered ring to form a more stable allylic alcohol. However, the regiochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the base employed. The primary product is often the thermodynamically more stable conjugated isomer, 2-cyclohexen-1-ol. The desired, non-conjugated this compound is typically a minor product or formed through subsequent isomerization of the 2-cyclohexen-1-ol.[1]

Reaction Mechanism: Base-Catalyzed Rearrangement

The fundamental mechanism for the conversion of cyclohexene oxide to an allylic alcohol is an elimination reaction where a strong, non-nucleophilic base abstracts a proton from a carbon allylic to the epoxide oxygen. This proton abstraction is the rate-determining step, leading to a carbanionic intermediate which then undergoes a rapid, stereospecific rearrangement to yield the alcohol.

The regioselectivity of the initial product is dictated by which allylic proton is removed. Abstraction of a proton from the carbon adjacent to both the double bond and the epoxide ring leads to the formation of 2-cyclohexen-1-ol. The use of strong bases, such as lithium alkylamides or specially prepared basic resins, is crucial for this transformation.[1][2]

Below is a diagram illustrating the generalized pathway for this base-catalyzed rearrangement, leading to the formation of the more common 2-cyclohexen-1-ol isomer.

Caption: Base-catalyzed rearrangement of cyclohexene oxide.

Experimental Protocols and Data

While direct, high-yield synthesis of this compound from cyclohexene oxide is not widely reported, protocols for the synthesis of its isomer, 2-cyclohexen-1-ol, are well-documented and provide a foundational methodology for this class of rearrangement. Strong, sterically hindered bases are preferred to minimize competing nucleophilic ring-opening reactions.

Method A: Rearrangement Using Modified Merrifield's Resin

A study has demonstrated the use of strongly basic, poorly nucleophilic solid-supported reagents for the rearrangement of epoxides.[2] Merrifield's resin was modified with various amines and activated with tert-butyllithium to create a heterogeneous basic catalyst for the conversion of cyclohexene oxide to 2-cyclohexen-1-ol.[2]

Experimental Protocol:

-

Catalyst Preparation: A suspension of the amine-modified Merrifield's resin (1.0 g) in anhydrous tetrahydrofuran (THF, 20 mL) is cooled to -78 °C under an inert atmosphere.

-

Activation: A solution of tert-butyllithium (t-BuLi, 1.7 M in pentane, 3.0 mL) is added dropwise to the resin suspension. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Reaction: The activated resin is again cooled to -78 °C, and a solution of cyclohexene oxide (0.5 g, 5.1 mmol) in anhydrous THF (5 mL) is added.

-

Monitoring and Work-up: The reaction is monitored by gas chromatography. Upon completion (typically after several hours), the reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield 2-cyclohexen-1-ol.

Data Presentation: The yields of 2-cyclohexen-1-ol obtained using different amine-modified resins are summarized in the table below, based on the findings from the cited study.[2]

| Entry | Amine Modifier on Resin | Reaction Time (h) | Yield of 2-cyclohexen-1-ol (%)[2] |

| 1 | Diethylamine | 8 | 53 |

| 2 | Diisopropylamine | 8 | 83 |

| 3 | Pyrrolidine | 8 | 68 |

| 4 | Aniline | 8 | 75 |

This data demonstrates that sterically hindered secondary amines, like diisopropylamine, provide the highest yield for the rearrangement to the allylic alcohol.

Method B: Rearrangement Using Lithium Alkylamides

Lithium alkylamides, such as lithium diisopropylamide (LDA), are powerful, non-nucleophilic bases commonly used for epoxide isomerization.[1]

Generalized Protocol:

-

Reagent Preparation: A solution of the lithium alkylamide is prepared in situ or used as a commercial solution in an anhydrous aprotic solvent like THF or diethyl ether.

-

Reaction Setup: The base solution is cooled in an ice or dry ice/acetone bath under an inert atmosphere.

-

Addition of Epoxide: Cyclohexene oxide, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of the base.

-

Reaction and Quenching: The mixture is stirred at low temperature and allowed to slowly warm to room temperature. The reaction is then carefully quenched by the addition of water or a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by distillation or chromatography.

Experimental Workflow and Logic

The successful synthesis relies on a carefully controlled workflow to ensure an inert atmosphere, anhydrous conditions, and controlled temperatures, which are critical for handling the strong bases involved.

Caption: General experimental workflow for base-catalyzed epoxide rearrangement.

Conclusion

The synthesis of cyclohexenols from cyclohexene oxide is a classic example of a base-catalyzed epoxide rearrangement. For researchers and drug development professionals, understanding the underlying mechanism and the factors controlling regioselectivity is paramount. The experimental evidence strongly indicates that strong, non-nucleophilic bases favor the formation of the thermodynamically stable 2-cyclohexen-1-ol. Achieving a high yield of this compound directly from this rearrangement is challenging and may require subsequent isomerization steps or alternative synthetic strategies. The protocols outlined in this guide, particularly those utilizing solid-supported bases or lithium amides, provide a robust framework for performing this important transformation. Careful control over reaction conditions, especially temperature and the exclusion of moisture, is essential for maximizing yield and minimizing side reactions.

References

An In-depth Technical Guide on the Discovery and History of 3-Cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexen-1-ol, a pivotal intermediate in organic synthesis, holds a significant position in the development of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the discovery and historical evolution of this versatile cyclic alcohol. While a singular "discovery" paper is not apparent in the historical record, its emergence is intrinsically linked to the foundational explorations of alicyclic chemistry in the early 20th century. This document outlines the plausible early synthetic routes, detailed experimental protocols reflective of the era, and a compilation of its physical and spectroscopic properties.

Introduction: The Emerging Importance of Alicyclic Chemistry

The late 19th and early 20th centuries marked a period of intense investigation into the chemistry of cyclic non-aromatic compounds, largely driven by the desire to understand the structures of naturally occurring terpenes. The pioneering work of chemists like Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds, laid the essential groundwork for the synthesis and characterization of molecules like this compound[1]. The systematic study of cyclohexene and its derivatives was a logical progression in this field, leading to the inevitable synthesis and identification of its various functionalized analogues.

This compound, with its bifunctional nature—possessing both a reactive double bond and a hydroxyl group—presented itself as a valuable synthon for the construction of more complex molecular architectures. Its utility as a precursor in the synthesis of various bioactive molecules has cemented its importance in medicinal and process chemistry.

Plausible Early Synthetic Pathways and Historical Context

The first synthesis of this compound was likely not a celebrated discovery but rather the result of applying established reactions to the readily available cyclohexene scaffold. Two primary routes, based on the chemical knowledge of the early 20th century, are the most probable pathways to its initial preparation.

Pathway A: Allylic Halogenation of Cyclohexene followed by Hydrolysis

The discovery of allylic bromination using N-bromosuccinimide (NBS) by Ziegler in the 1940s provided a reliable method for introducing a functional group at the allylic position of an olefin. However, even before this, direct halogenation of alkenes under specific conditions was known to favor allylic substitution. This plausible two-step sequence would have been a straightforward method for early 20th-century chemists.

Caption: Pathway A: Synthesis via Allylic Halogenation and Hydrolysis.

Pathway B: Reduction of 3-Cyclohexen-1-one

The selective reduction of α,β-unsaturated ketones was another area of significant research in the early 20th century. The Meerwein-Ponndorf-Verley (MPV) reduction, first described in 1925, which utilizes aluminum isopropoxide, would have been an ideal method for the selective reduction of the carbonyl group in 3-cyclohexen-1-one, leaving the double bond intact. The precursor, 3-cyclohexen-1-one, could be synthesized from cyclohexene via allylic oxidation.

Caption: Pathway B: Synthesis via Reduction of 3-Cyclohexen-1-one.

Detailed Experimental Protocols (Hypothetical Historical Methods)

The following protocols are based on established reactions of the early 20th century and represent plausible methods for the first synthesis of this compound.

Protocol for Pathway A: Allylic Bromination and Hydrolysis

Step 1: Synthesis of 3-Bromocyclohexene

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is placed under a light source (e.g., a 100-watt tungsten lamp).

-

Reagents:

-

Cyclohexene (1.0 mol, 82.1 g)

-

N-Bromosuccinimide (NBS) (1.0 mol, 178.0 g)

-

Carbon tetrachloride (CCl₄) (500 mL)

-

Benzoyl peroxide (initiator, 0.5 g)

-

-

Procedure:

-

To the flask, add cyclohexene, NBS, and CCl₄.

-

Add the benzoyl peroxide to initiate the reaction.

-

Heat the mixture to reflux with stirring and illuminate with the light source.

-

Continue the reflux for 2-3 hours, or until the denser succinimide precipitates and collects at the bottom of the flask.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Distill the solvent under reduced pressure to yield crude 3-bromocyclohexene. Further purification can be achieved by vacuum distillation.

-

Step 2: Hydrolysis of 3-Bromocyclohexene to this compound

-

Apparatus: A round-bottom flask with a reflux condenser.

-

Reagents:

-

3-Bromocyclohexene (0.8 mol, 129.0 g)

-

Sodium carbonate (Na₂CO₃) (1.0 mol, 106.0 g)

-

Water (500 mL)

-

Diethyl ether

-

-

Procedure:

-

In the flask, dissolve sodium carbonate in water.

-

Add the crude 3-bromocyclohexene to the aqueous solution.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation at atmospheric pressure.

-

Purify the resulting crude this compound by vacuum distillation.

-

Protocol for Pathway B: Reduction of 3-Cyclohexen-1-one

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

-

Reagents:

-

3-Cyclohexen-1-one (0.5 mol, 48.1 g)

-

Aluminum isopropoxide (0.6 mol, 122.6 g)

-

Anhydrous isopropanol (500 mL)

-

-

Procedure:

-

Place the 3-cyclohexen-1-one, aluminum isopropoxide, and anhydrous isopropanol in the distillation flask.

-

Heat the mixture to a gentle reflux.

-

Slowly distill the acetone formed during the reaction along with some isopropanol through the fractionating column. The progress of the reaction can be monitored by testing the distillate for acetone (e.g., with 2,4-dinitrophenylhydrazine).

-

Continue the distillation until the distillate is free of acetone.

-

Cool the reaction mixture and hydrolyze the aluminum alkoxide by the slow addition of dilute sulfuric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation and purify the this compound by vacuum distillation.

-

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 165-167 °C at 760 mmHg |

| Density | 0.975 g/cm³ at 25 °C |

| Refractive Index (n²⁰/D) | 1.486 |

| CAS Number | 822-66-2 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | δ 5.7-5.8 (m, 2H, -CH=CH-), 4.1 (br s, 1H, -CH-OH), 3.6 (s, 1H, -OH), 1.6-2.2 (m, 6H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ 127.2, 126.8, 67.5, 31.8, 25.0, 19.3 |

| IR (neat) | 3350 cm⁻¹ (O-H stretch, broad), 3025 cm⁻¹ (=C-H stretch), 1650 cm⁻¹ (C=C stretch) |

| Mass Spec (EI) | m/z (%): 98 (M⁺, 15), 80 (100), 67 (55), 57 (45), 41 (60) |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow that would have been followed for the synthesis and characterization of a new compound like this compound in the early 20th century.

Caption: General workflow for synthesis and characterization.

Conclusion

The history of this compound is intertwined with the broader development of organic chemistry, particularly the exploration of alicyclic compounds. While a singular moment of discovery is not evident, its synthesis was a natural consequence of the application of emerging reaction methodologies to cyclohexene and its derivatives. The plausible synthetic pathways, rooted in the foundational chemical knowledge of the early 20th century, highlight the ingenuity and systematic approach of early organic chemists. Today, this compound remains a valuable and frequently utilized building block in the synthesis of complex molecules, a testament to the enduring legacy of this foundational period of chemical exploration.

References

An In-depth Technical Guide to 3-Cyclohexen-1-ol Derivatives: Nomenclature, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyclohexen-1-ol derivatives, covering their nomenclature, synthesis, and significant biological activities. This class of compounds holds considerable interest in medicinal chemistry due to their potential as anti-inflammatory, antiproliferative, and antimicrobial agents.

Nomenclature of this compound and Its Derivatives

This compound is a cyclic alcohol with the chemical formula C₆H₁₀O.[1][2] Its structure consists of a six-membered carbon ring containing a double bond and a hydroxyl group. The numbering of the ring begins at the carbon atom bearing the hydroxyl group (C1), and proceeds towards the double bond. Therefore, the double bond is located between carbons 3 and 4, leading to the IUPAC name this compound.[3] Alternative names for this compound include cyclohex-3-en-1-ol, 4-hydroxycyclohexene, and 3-cyclohexenol.[1]

Derivatives of this compound are named by indicating the substituents and their positions on the cyclohexene ring. For example, a derivative with a methyl group at position 4 would be named 4-methyl-3-cyclohexen-1-ol.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic reactions. A prominent method for creating the cyclohexene ring, a core structure of these derivatives, is the Diels-Alder reaction. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.[4][5][6][7]

Experimental Protocol: Diels-Alder Synthesis of a Substituted Cyclohexene Derivative

This protocol outlines the synthesis of a substituted cyclohexene via a Diels-Alder reaction, followed by subsequent modifications.[4]

Materials:

-

1-(4-chlorophenyl)-5-phenyl-4-methyl-2,4-pentadiene-1-one (diene)

-

1,3-diphenyl-2-chloropropene-1-one (dienophile)

-

Benzene

-

Ethanol

-

Phenyl hydrazine

-

Concentrated HCl

-

Methanol

-

Water

Procedure:

-

Diels-Alder Cycloaddition:

-

A mixture of 0.31 mole of the diene and 0.31 mole of the dienophile in 50 ml of benzene is refluxed for 24 hours.

-

The benzene is then evaporated, and the resulting product is recrystallized from petroleum ether to yield the substituted cyclohexene.[4]

-

-

Synthesis of a Phenyl Hydrazine Derivative:

-

To a solution of phenyl hydrazine (0.02 mole) in 25 ml of ethanol, 5 drops of concentrated HCl are added.

-

0.02 mole of the synthesized cyclohexene derivative is then added to this solution.

-

The mixture is refluxed for 30 minutes.

-

After cooling, the solid product is filtered, washed with methanol, and recrystallized from a 1:2 water-ethanol mixture.[4]

-

Spectroscopic Data and Physicochemical Properties

The structural characterization of this compound and its derivatives is typically performed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The physicochemical properties of the parent compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.143 g/mol | [1] |

| CAS Number | 822-66-2 | [1] |

| Boiling Point | 166-167 °C | |

| Density | 0.983 g/cm³ | |

| Appearance | Colorless liquid | |

| Solubility in Water | Slightly soluble |

Note: Some physical properties are typical values and may vary slightly depending on the source.

Biological Activity of this compound Derivatives

Recent research has highlighted the potential of this compound derivatives as potent biological agents. Studies have demonstrated their efficacy as anti-inflammatory, antiproliferative, and antimicrobial compounds.

Anti-inflammatory Activity

Certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown significant anti-inflammatory properties. These compounds have been observed to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[8]

Table 1: Anti-inflammatory Activity of Selected Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives [8]

| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) |

| 2b | 100 | ~99 | ~92 | ~99 |

| 2f | 10 | ~66 | - | - |

| 2f | 50 | ~81 | - | - |

| 2f | 100 | ~75 | - | - |

Note: "-" indicates data not reported in the source.

Antiproliferative Activity

The same study also revealed that these derivatives possess antiproliferative activity, with some compounds being more effective than the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen at the same concentration.[8]

Table 2: Antiproliferative Activity of Selected Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives [8]

| Compound | Concentration (µg/mL) | Proliferation Inhibition (%) |

| 2a | 100 | > Ibuprofen |

| 2d | 100 | > Ibuprofen |

| 2f | 100 | > Ibuprofen |

Antimicrobial Activity

Furthermore, these compounds have demonstrated bacteriostatic activity against various bacterial strains.[8]

Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives [8]

| Compound | S. aureus | M. smegmatis | Y. enterocolitica |

| 2c | 64 | 64 | >512 |

| 2b | >512 | >512 | 64 |

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of these this compound derivatives are likely mediated through the inhibition of key signaling pathways involved in inflammation. The inhibition of TNF-α production suggests an interaction with the TNF-α signaling cascade.

TNF-α Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of the TNF-α signaling pathway and the potential point of intervention by the this compound derivatives. Binding of TNF-α to its receptor (TNFR1) typically triggers a cascade that leads to the activation of transcription factors like NF-κB, resulting in the expression of pro-inflammatory genes. The studied derivatives appear to inhibit the secretion of TNF-α, thereby preventing the initiation of this inflammatory cascade.[9][10][11]

Caption: Inhibition of TNF-α secretion by this compound derivatives.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening the biological activity of newly synthesized this compound derivatives.

Caption: Workflow for evaluating the biological activity of derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthesis, particularly through versatile methods like the Diels-Alder reaction, allows for the generation of a wide array of structural analogs. The demonstrated anti-inflammatory, antiproliferative, and antimicrobial properties of certain derivatives warrant further investigation and optimization for the development of novel therapeutic agents. The insights into their mechanism of action, such as the inhibition of pro-inflammatory cytokine production, provide a solid foundation for future drug design and development efforts in this area.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H10O | CID 556685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lab report #4: Diels-Alder Reaction - Google 文档 [docs.google.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. mdpi.com [mdpi.com]

- 9. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Stereoselective Synthesis of 3-Cyclohexen-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-cyclohexen-1-ol and its derivatives are valuable building blocks in organic synthesis, serving as versatile intermediates in the preparation of numerous natural products and pharmaceuticals. The stereocontrolled introduction of the hydroxyl group on the cyclohexene scaffold is a critical step that often dictates the stereochemical outcome of the final target molecule. This document provides detailed application notes and experimental protocols for key stereoselective methods to synthesize this compound, focusing on enantioselective deprotonation, asymmetric hydrosilylation, enantioselective hydroboration, and enzymatic kinetic resolution.

Comparative Data of Stereoselective Methods

The following table summarizes the performance of various stereoselective methods for the synthesis of chiral this compound, offering a comparative overview of their efficacy.

| Method | Starting Material | Chiral Reagent/Catalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| Enantioselective Deprotonation | Cyclohexene oxide | (-)-N,N-Diisopinocampheyl lithium amide | (R)-3-Cyclohexen-1-ol | up to 91 | up to 96 |

| Asymmetric Hydrosilylation & Hydrolysis | 2-Cyclohexen-1-one | Chiral Zinc Complex / Diphenylsilane | (R)-3-Cyclohexen-1-ol | ~85 | up to 86 |

| Enantioselective Hydroboration & Oxidation | 1,3-Cyclohexadiene | Diisopinocampheylborane (Ipc₂BH) | (R)-3-Cyclohexen-1-ol | ~94 | ~68 |

| Lipase-Catalyzed Kinetic Resolution | (±)-3-Cyclohexen-1-ol | Candida antarctica Lipase B (CALB) / Vinyl Acetate | (S)-3-Cyclohexen-1-ol | ~45 | >99 |

Experimental Protocols and Methodologies

Detailed experimental protocols for the aforementioned stereoselective syntheses are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Enantioselective Deprotonation of Cyclohexene Oxide

This method utilizes a chiral lithium amide base to selectively deprotonate one of the enantiotopic protons of cyclohexene oxide, leading to the formation of the corresponding chiral allylic alcohol.

Materials:

-

(-)-N,N-Diisopinocampheylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Cyclohexene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (-)-N,N-diisopinocampheylamine (2.2 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (2.2 mmol) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to form the chiral lithium amide base.

-

Add a solution of cyclohexene oxide (1.0 mmol) in anhydrous THF (2 mL) to the chiral base solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford enantiomerically enriched (R)-3-cyclohexen-1-ol.

Mechanism Overview:

The chiral lithium amide coordinates to the oxygen atom of the epoxide. The bulky chiral ligands on the nitrogen atom then direct the base to abstract a specific enantiotopic proton at the C4 or C6 position, leading to a stereoselective ring-opening and formation of the chiral allylic alcohol.

Protocol 2: Asymmetric Hydrosilylation of 2-Cyclohexen-1-one

This protocol involves the 1,2-hydrosilylation of an α,β-unsaturated ketone using a chiral catalyst, followed by hydrolysis of the resulting silyl enol ether to yield the chiral allylic alcohol.

Materials:

-

2-Cyclohexen-1-one

-

Chiral ligand (e.g., a chiral bis(oxazoline) or phosphine ligand)

-

Zinc triflate (Zn(OTf)₂) or other suitable zinc salt

-

Diphenylsilane (Ph₂SiH₂)

-

Anhydrous toluene

-

Tetrabutylammonium fluoride (TBAF) solution in THF

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.055 mmol) and Zn(OTf)₂ (0.05 mmol) in anhydrous toluene (2 mL).

-

Stir the mixture at room temperature for 30 minutes to form the chiral zinc catalyst.

-

Cool the solution to 0 °C and add 2-cyclohexen-1-one (1.0 mmol).

-

Add diphenylsilane (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 24 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude silyl enol ether.

-

Dissolve the crude product in THF (5 mL) and add TBAF solution (1.0 M in THF, 1.2 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the residue by flash column chromatography to yield enantiomerically enriched (R)-3-cyclohexen-1-ol.

Protocol 3: Enantioselective Hydroboration of 1,3-Cyclohexadiene

This method employs a chiral borane reagent to achieve an asymmetric hydroboration of a diene, followed by an oxidative workup to produce the chiral alcohol.

Materials:

-

1,3-Cyclohexadiene

-

Diisopinocampheylborane (Ipc₂BH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of Ipc₂BH (1.1 mmol) in anhydrous THF (5 mL) at -25 °C under an inert atmosphere, add a solution of 1,3-cyclohexadiene (1.0 mmol) in anhydrous THF (2 mL) dropwise.

-

Stir the reaction mixture at -25 °C for 4 hours.

-

Allow the mixture to warm to 0 °C and stir for an additional 2 hours.

-

Slowly add 3 M NaOH solution (2 mL) to the reaction mixture at 0 °C, followed by the dropwise addition of 30% H₂O₂ solution (2 mL), ensuring the temperature remains below 20 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to afford enantiomerically enriched (R)-3-cyclohexen-1-ol.

Protocol 4: Lipase-Catalyzed Kinetic Resolution of (±)-3-Cyclohexen-1-ol

This enzymatic method selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer.

Materials:

-

(±)-3-Cyclohexen-1-ol

-

Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)

-

Celatom® or Celite®

Procedure:

-

To a solution of (±)-3-cyclohexen-1-ol (1.0 mmol) in the anhydrous solvent (10 mL), add vinyl acetate (1.5 mmol).

-

Add immobilized CALB (50 mg) to the mixture.

-

Shake the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40 °C) and monitor the reaction progress by GC or TLC.

-

When approximately 50% conversion is reached, filter off the enzyme through a pad of Celatom® and wash the solid with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-3-cyclohexen-1-ol from the acylated product, (R)-3-cyclohexenyl acetate, by flash column chromatography.

Conclusion

The stereoselective synthesis of this compound can be achieved through various effective methodologies. The choice of method will depend on factors such as the desired enantiomer, required enantiopurity, substrate availability, and scalability. The protocols provided herein offer a starting point for the laboratory-scale synthesis of this important chiral building block. For all procedures, it is crucial to use high-purity, anhydrous reagents and solvents, and to maintain an inert atmosphere for moisture-sensitive reactions to ensure optimal results.

Application Notes and Protocols for Diels-Alder Reaction Using 3-Cyclohexen-1-ol as a Dienophile

Audience: Researchers, scientists, and drug development professionals.

Introduction